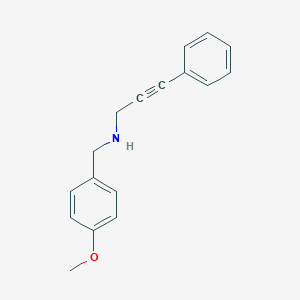![molecular formula C16H16FNO2 B275857 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)
4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid, also known as FEMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzamide derivative that has been extensively studied for its anti-cancer properties.
科学研究应用
4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
作用机制
The mechanism of action of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid is not fully understood. However, it has been proposed that 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid inhibits the activity of the protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins, including those that are involved in cancer cell growth and survival. Inhibition of HSP90 by 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid leads to the degradation of these proteins, thereby inhibiting cancer cell growth and survival.
Biochemical and Physiological Effects:
4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been shown to have minimal toxicity to normal cells, indicating its potential as a selective anti-cancer agent. Additionally, 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been found to induce cell cycle arrest in cancer cells, which is a process that prevents cancer cells from dividing and growing. 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has also been shown to inhibit the formation of blood vessels that supply nutrients to cancer cells, which is a process known as angiogenesis. This further inhibits cancer cell growth and survival.
实验室实验的优点和局限性
One of the advantages of using 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid in lab experiments is its potential as a selective anti-cancer agent. This means that it has minimal toxicity to normal cells, which reduces the risk of side effects. Additionally, 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been found to have good solubility in water, which makes it easier to use in experiments. However, one of the limitations of using 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid is its low stability in solution, which can make it difficult to store for long periods of time.
未来方向
There are several future directions for the study of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid. One potential direction is the development of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid derivatives that have improved stability and potency. Another direction is the investigation of the combination of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the study of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid in animal models and clinical trials is necessary to determine its safety and efficacy in humans. Finally, the investigation of the mechanism of action of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid and its interaction with other proteins is essential for the development of novel anti-cancer therapies.
合成方法
The synthesis of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid involves the reaction of 2-(2-fluorophenyl)ethylamine with 4-formylbenzoic acid in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid as a white solid with a melting point of 143-145°C. The purity of the compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
属性
分子式 |
C16H16FNO2 |
|---|---|
分子量 |
273.3 g/mol |
IUPAC 名称 |
4-[[2-(2-fluorophenyl)ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H16FNO2/c17-15-4-2-1-3-13(15)9-10-18-11-12-5-7-14(8-6-12)16(19)20/h1-8,18H,9-11H2,(H,19,20) |
InChI 键 |
ZBCJUZGHOHZIPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCNCC2=CC=C(C=C2)C(=O)O)F |
规范 SMILES |
C1=CC=C(C(=C1)CCNCC2=CC=C(C=C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275774.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275776.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275777.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)

![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)